![molecular formula C10H16N2OS B3974009 N-propyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3974009.png)
N-propyl-N'-[1-(2-thienyl)ethyl]urea
Übersicht
Beschreibung
N-propyl-N'-[1-(2-thienyl)ethyl]urea, also known as PTU, is a chemical compound that has gained attention in scientific research due to its unique properties. PTU is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
N-propyl-N'-[1-(2-thienyl)ethyl]urea has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been used as an inhibitor of thyroid peroxidase, which is an enzyme involved in the synthesis of thyroid hormones. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In agriculture, this compound has been studied for its potential use as a herbicide and plant growth regulator. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Wirkmechanismus
The mechanism of action of N-propyl-N'-[1-(2-thienyl)ethyl]urea involves the inhibition of thyroid peroxidase, which is an enzyme involved in the synthesis of thyroid hormones. By inhibiting this enzyme, this compound reduces the production of thyroid hormones, which can be beneficial in the treatment of hyperthyroidism and autoimmune diseases. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce the levels of thyroid hormones and increase the levels of thyroid-stimulating hormone. This compound has also been shown to have anti-inflammatory and analgesic effects, which may be beneficial in the treatment of autoimmune diseases and pain management. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative damage in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-propyl-N'-[1-(2-thienyl)ethyl]urea has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. This compound is also soluble in water and organic solvents, which makes it suitable for use in various experimental setups. However, one limitation is that this compound can be toxic at high concentrations, which requires careful handling and disposal. Additionally, this compound has a short half-life in the body, which may limit its effectiveness in some experimental models.
Zukünftige Richtungen
There are several future directions for the study of N-propyl-N'-[1-(2-thienyl)ethyl]urea. One direction is to further investigate its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential use as a herbicide and plant growth regulator in agriculture. Additionally, further studies are needed to investigate its potential use in the removal of heavy metals from contaminated soil and water. Overall, this compound has the potential to be a valuable compound for various fields of scientific research, and further studies are needed to fully explore its potential applications.
Eigenschaften
IUPAC Name |
1-propyl-3-(1-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-3-6-11-10(13)12-8(2)9-5-4-7-14-9/h4-5,7-8H,3,6H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZXJOCLGLMHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3973941.png)
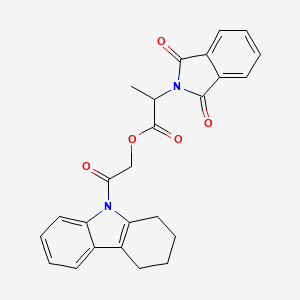
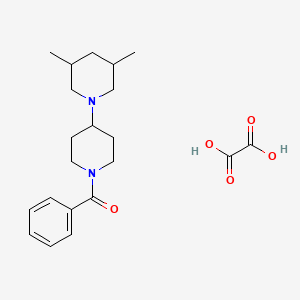
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3973964.png)
![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973969.png)
![2,6-dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973977.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3973983.png)
![4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3973987.png)
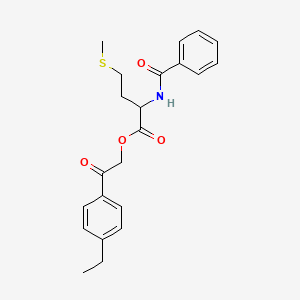
![3-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-6-(2-phenoxyethoxy)pyridazine](/img/structure/B3974015.png)
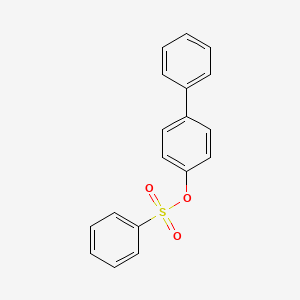
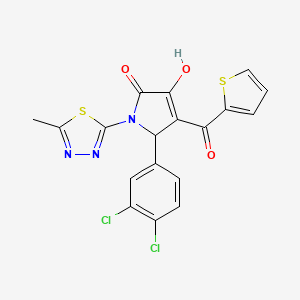

![1-benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974044.png)